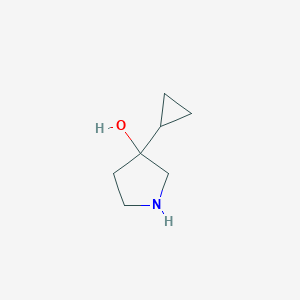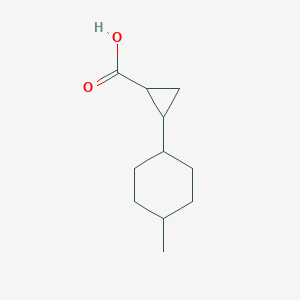
2-(4-甲基环己基)环丙烷-1-羧酸
描述
2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid, also known as 2-MCCA, is an organic compound with a cyclopropane ring and a carboxylic acid group. This compound has been studied extensively in the scientific community due to its potential applications in the fields of synthesis, research, and drug development. This article will provide an overview of 2-MCCA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学研究应用
Organic Synthesis
2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid: is a valuable compound in organic synthesis due to its cyclopropane moiety, which introduces ring strain and reactivity into molecules. This compound can be used to synthesize small molecules with high biological activity. Its carboxylic acid group is reactive and can participate in various coupling reactions, making it a versatile building block for complex organic molecules .
Nanotechnology
In nanotechnology, this compound can be used to modify the surface of nanoparticles. The carboxylic acid group can form strong bonds with metal surfaces, facilitating the creation of metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and as sensors .
Polymer Chemistry
The carboxylic acid functionality of 2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid makes it a potential monomer for polymerization reactions. It can be used to create synthetic polymers with unique properties, such as increased flexibility or enhanced thermal stability .
Medicinal Chemistry
Cyclopropane derivatives are known for their presence in various pharmaceuticals due to their conformational rigidity, which can enhance the specificity and potency of drug molecules. This compound could be used to design new drugs with improved pharmacokinetic properties .
Catalysis
The cyclopropane ring in 2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid can be activated through transition-metal catalysis for C–H bond functionalization. This allows for the introduction of various functional groups into the molecule, which can lead to the development of new catalysts with enhanced activity and selectivity .
Photoredox Catalysis
This compound can participate in photoredox catalysis, which is a type of reaction that uses light to activate a chemical species. The carboxylic acid group can be involved in intramolecular difunctionalization reactions, leading to the formation of complex structures under mild conditions .
Surface Modification
The carboxylic acid group of 2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid can be used to modify the surface of nanostructures such as carbon nanotubes and graphene. This modification can improve the dispersion of these materials in solvents, which is crucial for their application in electronics and materials science .
Drug Design
Due to its unique structure, 2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid can be used in the design of drugs that require a rigid framework. This rigidity can lead to drugs that are more resistant to metabolic degradation, thereby extending their half-life in the body .
安全和危害
属性
IUPAC Name |
2-(4-methylcyclohexyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-7-2-4-8(5-3-7)9-6-10(9)11(12)13/h7-10H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGADNYACXEHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C2CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



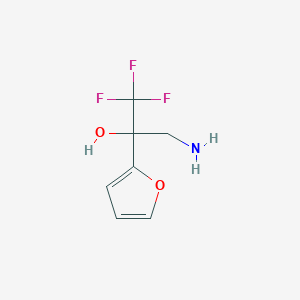
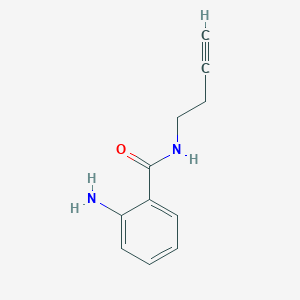
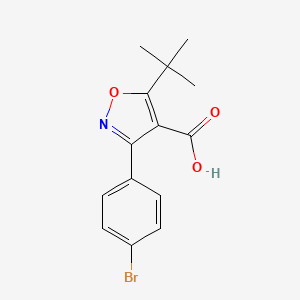
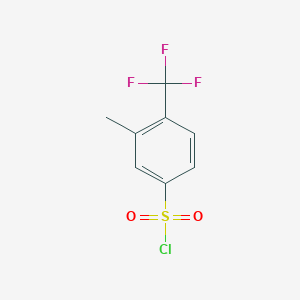
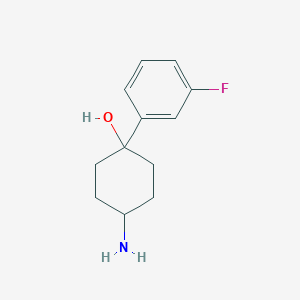
![1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1528751.png)
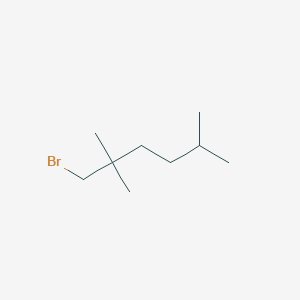
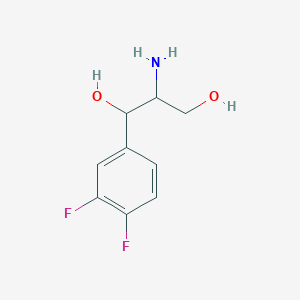
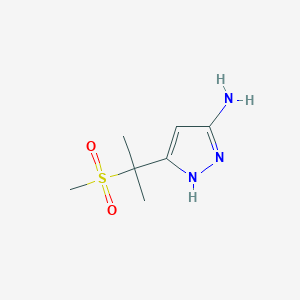
![5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1528756.png)
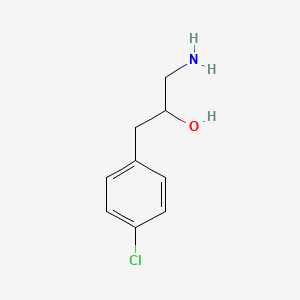
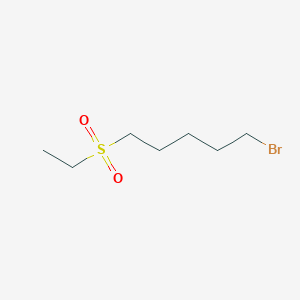
![3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one](/img/structure/B1528762.png)
